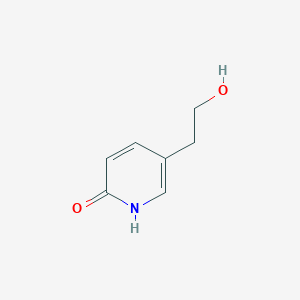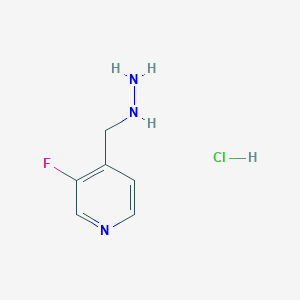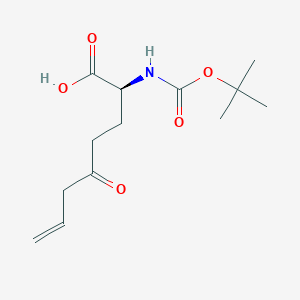
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Oxidation and Reduction: Modifications of the functional groups present in the molecule.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Oxidation: Often carried out using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Commonly involves reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amino acid, while oxidation and reduction can lead to various functionalized derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in similar applications.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-7-enoic acid is unique due to its specific structure, which includes an unsaturated carbon chain. This structural feature can impart different reactivity and properties compared to other Boc-protected amino acids .
Propiedades
Fórmula molecular |
C13H21NO5 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-7-enoic acid |
InChI |
InChI=1S/C13H21NO5/c1-5-6-9(15)7-8-10(11(16)17)14-12(18)19-13(2,3)4/h5,10H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Clave InChI |
FGGMTDWUMXVWGQ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)CC=C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)CC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
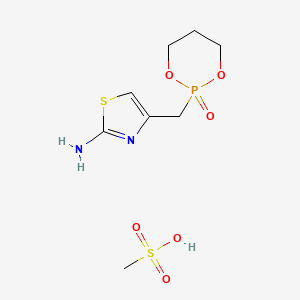
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)

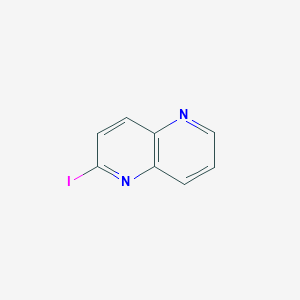
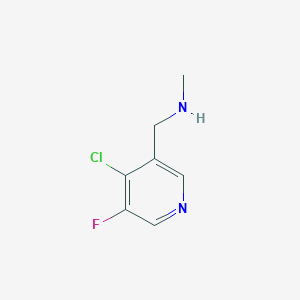
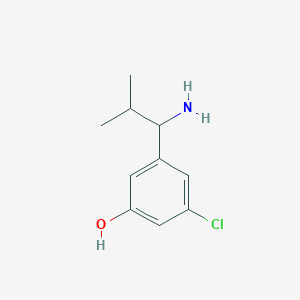

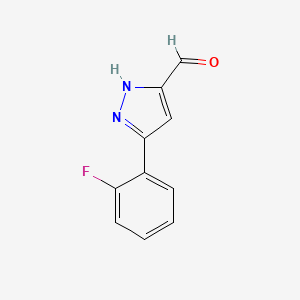
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
